Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: Formation of Schiff bases through condensation with aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antimalarial, and anticancer activities.
Biological Research: Used in molecular docking studies to understand its interaction with biological targets.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline Derivatives: Known for their antimicrobial and antimalarial activities.
4-Hydroxy-2-quinolones: Studied for their pharmaceutical and biological activities.
Uniqueness
Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
ethyl 7-chloro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-9-8-14(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
PCORBIMPJKCOCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.